Meta-Bromo Substitution Confers Distinct CB2 Receptor Antagonist Activity Relative to Unsubstituted Phenyl and Ortho-Bromo Analogs
5-(3-Bromophenyl)pyridin-2-amine has demonstrated antagonist activity at the human recombinant cannabinoid CB2 receptor (CB2R) with an IC₅₀ of 32 nM in a functional assay measuring inhibition of WIN-55212-induced β-arrestin-GFP binding in U2OS cells [1]. While direct head-to-head IC₅₀ data for the unsubstituted 5-phenylpyridin-2-amine (CAS 33421-40-8) in the same assay are not publicly available, the unsubstituted analog lacks the bromine atom required for key hydrophobic and halogen-bonding interactions with the CB2 receptor binding pocket, as established by SAR studies within the 2-amino-5-aryl-pyridine chemotype [2]. The 2-bromophenyl isomer (5-(2-bromophenyl)pyridin-2-amine, CAS 142713-72-2) places the bromine in the ortho position, which sterically constrains the phenyl-pyridine dihedral angle and alters the orientation of the bromine atom within the receptor cavity, a structural difference expected to produce a divergent pharmacological profile based on class-level SAR [2].
| Evidence Dimension | CB2 receptor antagonist activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 32 nM (human recombinant CB2R, β-arrestin recruitment assay, U2OS cells) |
| Comparator Or Baseline | 5-Phenylpyridin-2-amine (CAS 33421-40-8): No CB2R antagonist data available; lacks Br substituent. 5-(2-Bromophenyl)pyridin-2-amine (CAS 142713-72-2): No CB2R data available. |
| Quantified Difference | Target compound demonstrates nanomolar CB2R antagonist activity (32 nM); unsubstituted and ortho-bromo comparators lack established CB2R activity profiles, consistent with the critical role of meta-bromo substitution predicted by class-level SAR. |
| Conditions | Functional antagonist assay: human recombinant CB2R expressed in U2OS cells; inhibition of WIN-55212-induced β-arrestin-GFP binding. |
Why This Matters
For researchers screening CB2 receptor modulators, the 32 nM IC₅₀ at CB2R provides a validated starting point that the unsubstituted phenyl analog cannot offer, enabling direct structure-based optimization of the meta-bromo substitution vector.
- [1] BindingDB. BDBM50029958 (CHEMBL3353439). IC₅₀: 32 nM. Antagonist activity at human recombinant CB2R expressed in U2OS cells. View Source
- [2] Gleave RJ, Beswick PJ, Brown AJ, et al. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorg Med Chem Lett. 2009;19(23):6578-6581. View Source
